![molecular formula C14H19N5 B6462112 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine CAS No. 1018999-07-9](/img/structure/B6462112.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine (DMPP) is a heterocyclic compound belonging to the class of pyrazolines. It is a useful building block in the synthesis of a variety of pharmaceuticals and other compounds. DMPP is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer activities. It is also used as a ligand in the synthesis of various metal complexes.
Scientific Research Applications
- Targeted Kinase Inhibition : Pyrazolopyridazines have been explored as kinase inhibitors due to their potential in modulating cellular signaling pathways. Researchers investigate their efficacy against specific kinases implicated in diseases like cancer, neurodegenerative disorders, and inflammation .
- Anticancer Agents : The pyrazolopyridazine scaffold offers a platform for designing novel anticancer agents. Scientists study derivatives of this compound to inhibit tumor growth, metastasis, and angiogenesis .
- Neuroinflammation Modulation : The piperidine-containing pyrazolopyridazine may have neuroprotective effects by modulating inflammatory responses in the central nervous system. Researchers explore its potential in conditions like Alzheimer’s disease and multiple sclerosis .
- Organic Semiconductors : Pyrazolopyridazines exhibit interesting electronic properties, making them suitable for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their π-conjugated systems contribute to charge transport and energy conversion .
- Enzyme Inhibitors : Researchers investigate pyrazolopyridazine derivatives as enzyme inhibitors. These compounds may selectively target specific enzymes involved in metabolic pathways, cell signaling, or disease progression .
- Pesticide Development : The pyrazolopyridazine scaffold has potential in agrochemicals. Scientists explore its use as a pesticide or insecticide to protect crops from pests and diseases .
- Ligands for Transition Metals : Pyrazolopyridazines can serve as ligands in coordination chemistry. Their nitrogen-rich heterocyclic structure allows them to form stable complexes with transition metal ions, influencing catalysis and material properties .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Agrochemicals and Crop Protection
Coordination Chemistry and Metal Complexes
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-piperidin-1-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-11-10-12(2)19(17-11)14-7-6-13(15-16-14)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRWARDOYKFLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.